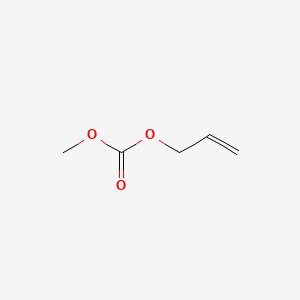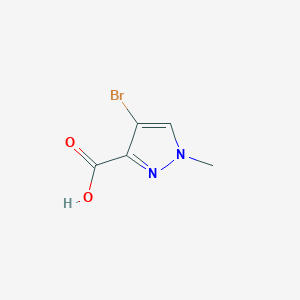
4-(4-Ethylanilino)-4-oxo-2-butenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Ethylanilino)-4-oxo-2-butenoic acid is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Derivation
4-Oxobutenoic acids, including derivatives like 4-(4-Ethylanilino)-4-oxo-2-butenoic acid, have significant applications in synthesis and chemical derivations. Uguen et al. (2021) describe the microwave-assisted synthesis of 4-oxo-2-butenoic acids, highlighting their role as biologically active species and versatile intermediates for further derivatisation. This method offers a practical approach for synthesizing a broad range of 4-oxo-butenoic acids, emphasizing their utility in chemical syntheses (Uguen et al., 2021).
Biological Activity and Medical Applications
The derivatives of 4-oxo-2-butenoic acid have been explored for their biological activities, particularly in medical research. For instance, compounds synthesized from 4-oxo-2-butenoic acid have shown potential as HIV-1 integrase inhibitors, with significant enzymatic and antiviral activity, as reported by Vandurm et al. (2009) (Vandurm et al., 2009). Similarly, Oktay et al. (2016) synthesized derivatives of (Z)-4-oxo-4-(arylamino)but-2-enoic acid and found them to be potent inhibitors of human carbonic anhydrase isoenzymes, highlighting their potential in therapeutic applications (Oktay et al., 2016).
Industrial and Material Applications
Beyond medical applications, 4-oxo-2-butenoic acid derivatives find use in industrial and material science. For example, Habeeb and Saleh (2021) explored the application of poly4-(nicotinamido)-4-oxo-2-butenoic acid as an anticorrosion coating on stainless steel surfaces, demonstrating the compound's utility in enhancing corrosion resistance (Habeeb & Saleh, 2021).
Eigenschaften
IUPAC Name |
4-(4-ethylanilino)-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12(15)16/h3-8H,2H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUHORVVZJAIKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl bicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B1268127.png)













